Technical Guide: Synthesis and Characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride
Technical Guide: Synthesis and Characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, a compound identified as an impurity of the mucolytic agent Ambroxol hydrochloride.[1][2][3][4] Due to its relationship with a widely used pharmaceutical, understanding its synthesis and properties is crucial for quality control and drug safety in the pharmaceutical industry.
Compound Profile
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is a heterocyclic compound featuring a dibrominated dihydroquinazoline core linked to a trans-cyclohexanol moiety.[5]
| Property | Value | Source |
| IUPAC Name | 4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride | PubChem[5] |
| Molecular Formula | C₁₄H₁₉Br₂ClN₂O | PubChem[5] |
| Molecular Weight | 426.57 g/mol | PubChem[5] |
| CAS Number | 15942-08-2 | PubChem[5] |
| Alternate CAS Number | Free base: 18683-95-9 | LGC Standards[3][6] |
| Synonyms | Ambroxol Cyclic Impurity Hydrochloride, Ambroxol Hydrochloride Impurity B | PubChem[5] |
Synthesis Pathway
While specific, detailed experimental protocols for the direct synthesis of trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline derivatives. The general strategy involves a one-pot, multi-component reaction, which is an efficient method for constructing such heterocyclic systems.[7]
The proposed synthesis starts from 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol, which would undergo a cyclization reaction, likely facilitated by a formaldehyde source, to form the dihydroquinazoline ring system. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
Below is a DOT script representation of the proposed synthetic workflow.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocols
The following is a generalized, hypothetical experimental protocol based on common practices for the synthesis of related quinazoline derivatives.[7][8][9] Researchers should optimize these conditions for their specific laboratory setup.
Materials:
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2-Amino-3,5-dibromobenzaldehyde
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trans-4-Aminocyclohexanol
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Paraformaldehyde
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Ethanol (Reagent Grade)
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Hydrochloric acid (concentrated)
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1 eq) in ethanol.
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Addition of Reagents: To the stirred solution, add paraformaldehyde (1.5 eq).
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude product.
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Purification of the Free Base: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the free base, trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol.
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Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. To this solution, add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
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Isolation of Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product.
Characterization Data
| Parameter | Value | Reference |
| Molecular Weight | 426.57 g/mol | PubChem[5] |
| Monoisotopic Mass | 423.95527 Da | PubChem[5] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[5] |
| Heavy Atom Count | 19 | PubChem[5] |
Biological Activity and Signaling Pathways
The broader class of quinazoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[7][8] Some quinazoline derivatives have been investigated as inhibitors of various kinases and other enzymes.[10]
However, there is no specific information available in the searched literature regarding the biological activity or associated signaling pathways for trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride. Given its identity as an impurity, it is more likely to be of interest from a toxicological and pharmaceutical quality control perspective rather than for its therapeutic potential.
Below is a generalized DOT script illustrating the relationship between a drug substance and its impurities in the context of drug development and safety assessment.
Caption: Logical relationship of an impurity to the API.
Conclusion
trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride is a known impurity of Ambroxol. While detailed synthetic and characterization data are scarce in the public domain, this guide provides a plausible synthesis route and collates the available physicochemical properties. Further research is warranted to fully characterize this compound and to understand its potential biological and toxicological profile, which is essential for ensuring the safety and efficacy of Ambroxol-containing pharmaceutical products.
References
- 1. trans-4-(6,8-Dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]
- 4. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]
- 5. trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | C14H19Br2ClN2O | CID 52914941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
